Dexlansoprazole - 138530-94-6

Dexlansoprazole

Catalog Number: EVT-267370
CAS Number: 138530-94-6
Molecular Formula: C16H14F3N3O2S
Molecular Weight: 369.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dexlansoprazole is the (R)-enantiomer of lansoprazole, a proton pump inhibitor (PPI) commonly used in the treatment of gastrointestinal disorders. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Unlike lansoprazole, which is a racemic mixture of (R)- and (S)-enantiomers, dexlansoprazole is marketed as a single enantiomer, allowing for more targeted pharmacological activity. [, , , ] It is primarily investigated for its potential in managing acid-related disorders, particularly gastroesophageal reflux disease (GERD). [, , , , , ]

Synthesis Analysis

The synthesis of dexlansoprazole typically involves a multi-step process. One approach involves the asymmetric oxidation of a thioether precursor using a chiral catalyst. [] The specific conditions, including the choice of solvent, catalyst, and reaction temperature, can significantly influence yield and enantiomeric purity. Another method utilizes a condensation reaction followed by asymmetric oxidation. [] This method focuses on achieving high yields and minimizing the need for complex purification steps, making it suitable for large-scale production.

Molecular Structure Analysis

Dexlansoprazole, like other PPIs, undergoes acid-catalyzed conversion in the acidic environment of the parietal cell canaliculi. [] This reaction generates a reactive thiophilic sulfonamide cation, which subsequently forms a covalent bond with cysteine residues within the proton pump (H+/K+-ATPase). [] This irreversible binding inhibits the pump's activity, effectively suppressing gastric acid secretion.

Mechanism of Action

Dexlansoprazole exerts its pharmacological effect by irreversibly inhibiting the proton pump (H+/K+-ATPase) located in the parietal cells of the gastric mucosa. [, , ] This enzyme plays a crucial role in the final step of gastric acid secretion. By blocking its activity, dexlansoprazole effectively reduces the amount of acid produced by the stomach. This mechanism underlies its therapeutic benefit in managing acid-related disorders.

Physical and Chemical Properties Analysis

Dexlansoprazole is formulated as a modified-release capsule or orally disintegrating tablet to deliver the drug effectively. [, , , ] The dual delayed-release formulation ensures two distinct peaks in plasma concentration, prolonging its pharmacological action. [, , , , , , , ] Its solubility, stability in various physiological conditions, and permeability across biological membranes are crucial factors influencing its bioavailability and distribution within the body.

Applications
  • Understanding Gastric Acid Secretion: The specific binding of dexlansoprazole to the proton pump makes it a valuable tool in studying the intricacies of gastric acid secretion. [] Researchers can utilize this interaction to investigate the regulation of this process and identify potential therapeutic targets for acid-related disorders.
  • Investigating the Role of Chirality in Drug Action: As a single enantiomer drug, dexlansoprazole provides an opportunity to explore the impact of chirality on drug efficacy and safety. [, , , , ] Comparing its pharmacological profile to that of racemic lansoprazole can elucidate the specific contributions of each enantiomer.
  • Exploring Novel Drug Delivery Systems: Dexlansoprazole's dual delayed-release formulation highlights the importance of innovative drug delivery strategies in optimizing therapeutic outcomes. [, , , , , , , ] This characteristic can inspire the development of new drug delivery approaches for other medications requiring prolonged duration of action.
  • Investigating the Potential of PPIs beyond GERD: Recent research suggests that dexlansoprazole may have applications beyond GERD treatment, such as in managing pulmonary artery hypertension. [] Further investigations into its non-traditional uses may uncover novel therapeutic benefits.
Future Directions
  • Optimizing Drug Delivery: Exploring alternative drug delivery systems, such as nanoparticles or liposomes, could further enhance dexlansoprazole's bioavailability and extend its duration of action. []
  • Investigating Combination Therapies: Combining dexlansoprazole with other therapeutic agents could provide synergistic effects, potentially leading to more effective treatments for GERD and other acid-related disorders. [, , , ]
  • Personalized Medicine Approaches: Investigating the impact of genetic variations on dexlansoprazole's efficacy and metabolism could pave the way for personalized treatment strategies, optimizing therapeutic outcomes for individuals. []
  • Expanding the Understanding of Its Mechanism of Action: While the primary mechanism of dexlansoprazole is well-established, further research could uncover additional molecular targets or pathways, potentially revealing novel therapeutic applications. []
  • Evaluating Long-Term Safety and Efficacy: Conducting large-scale, long-term studies will be crucial in comprehensively assessing the safety profile of dexlansoprazole, particularly in specific patient populations. []

Lansoprazole

Compound Description: Lansoprazole is a proton pump inhibitor (PPI) used to reduce gastric acid production. It is a racemic mixture, meaning it consists of two enantiomers: Dexlansoprazole (R-enantiomer) and Levolansoprazole (S-enantiomer). Lansoprazole is used to treat various acid-related disorders, such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome .

Relevance: Lansoprazole is the parent compound of Dexlansoprazole. Dexlansoprazole is the active enantiomer of Lansoprazole, and it exhibits a longer duration of action . Multiple studies in the provided papers directly compare the pharmacokinetics and pharmacodynamics of Dexlansoprazole to Lansoprazole, often demonstrating superior efficacy for Dexlansoprazole in certain areas like nocturnal acid control .

Esomeprazole

Compound Description: Esomeprazole is another PPI marketed under the brand name Nexium. It is the S-enantiomer of omeprazole and is used similarly to lansoprazole and Dexlansoprazole for managing acid-related disorders .

Relevance: Esomeprazole serves as a comparator to Dexlansoprazole in several studies. Research aims to identify potential advantages of Dexlansoprazole over existing PPIs like Esomeprazole, such as differences in pharmacodynamic profiles, particularly regarding intragastric pH control over 24 hours .

Rabeprazole

Compound Description: Rabeprazole is a PPI that works by inhibiting the proton pump, an enzyme responsible for gastric acid secretion. Like other PPIs, it is used to treat and prevent stomach and intestinal ulcers, GERD, and other conditions involving excessive stomach acid production .

Relevance: Rabeprazole, specifically in a double-dose regimen, was directly compared with a single-dose Dexlansoprazole MR regimen in a study evaluating the efficacy in treating Helicobacter pylori infection. Results showed similar eradication rates, suggesting potential cost advantages for using the single-dose Dexlansoprazole approach .

Omeprazole

Compound Description: Omeprazole is a widely used PPI that effectively reduces stomach acid by irreversibly blocking the action of the proton pump in gastric parietal cells. It is prescribed to treat various conditions, including peptic ulcer disease, GERD, and Zollinger-Ellison syndrome .

Tegoprazan

Compound Description: Tegoprazan is a novel potassium-competitive acid blocker (P-CAB) that offers a different mechanism of gastric acid suppression compared to PPIs. It reversibly blocks the potassium channel necessary for proton pump activation, leading to reduced acid secretion .

Levolansoprazole

Relevance: As the other enantiomer of lansoprazole, Levolansoprazole offers a point of comparison to understand the stereospecific pharmacology of these compounds. Knowing that Dexlansoprazole is the more pharmacologically active enantiomer of the two is essential when studying the effects of the racemic mixture, Lansoprazole .

Properties

CAS Number

138530-94-6

Product Name

Dexlansoprazole

IUPAC Name

2-[(R)-[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole

Molecular Formula

C16H14F3N3O2S

Molecular Weight

369.4 g/mol

InChI

InChI=1S/C16H14F3N3O2S/c1-10-13(20-7-6-14(10)24-9-16(17,18)19)8-25(23)15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)/t25-/m1/s1

InChI Key

MJIHNNLFOKEZEW-RUZDIDTESA-N

SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F

Solubility

0.21mg/mL at pH7.0

Synonyms

2-((R)-((3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl)methyl)sulfinyl)-1H-benzimidazole
dexilant
dexlansoprazole
Dexlansoprazole Sesquihydrate
Lansoprazole, R Isomer
Lansoprazole, R-Isomer
R Lansoprazole
R-Isomer Lansoprazole
R-Lansoprazole
T 168390
T-168390
T168390
TAK 390
TAK 390MR
TAK-390
TAK-390MR
TAK390
TAK390MR

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F

Isomeric SMILES

CC1=C(C=CN=C1C[S@@](=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.